

# Fumonisin B2-13C34 method validation parameters precision accuracy

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## Compound Focus: Fumonisin B2-13C34

CAS No.: 1217481-36-1

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## Reported Validation Parameters for Multi-Mycotoxin Methods

The table below summarizes key validation parameters found in studies that used U-[13C34]-Fumonisin B2 as an internal standard. These figures represent the performance of the overall analytical method for fumonisins, facilitated by the internal standard.

Parameter	Reported Value / Range	Method & Context
<b>Precision</b> (Reproducibility)	3.7% - 20.5% (as RSD) [1]	LC-MS/MS analysis of 8 mycotoxins in animal feed during an inter-laboratory validation [1].
<b>Accuracy</b> (Recovery)	89% - 120% [1]	Same inter-laboratory study, demonstrating good method accuracy [1].
<b>Linearity</b>	$r > 0.99$ [2]	UPLC-MS/MS method for FB1, FB2, FB3, and their hydrolyzed metabolites in chicken feed and excreta [2].

## Experimental Protocols from the Literature

Here are the detailed methodologies from the studies that cited the use of U-[13C34]-Fumonisin B2, which you can use as a reference for designing your own experiments.

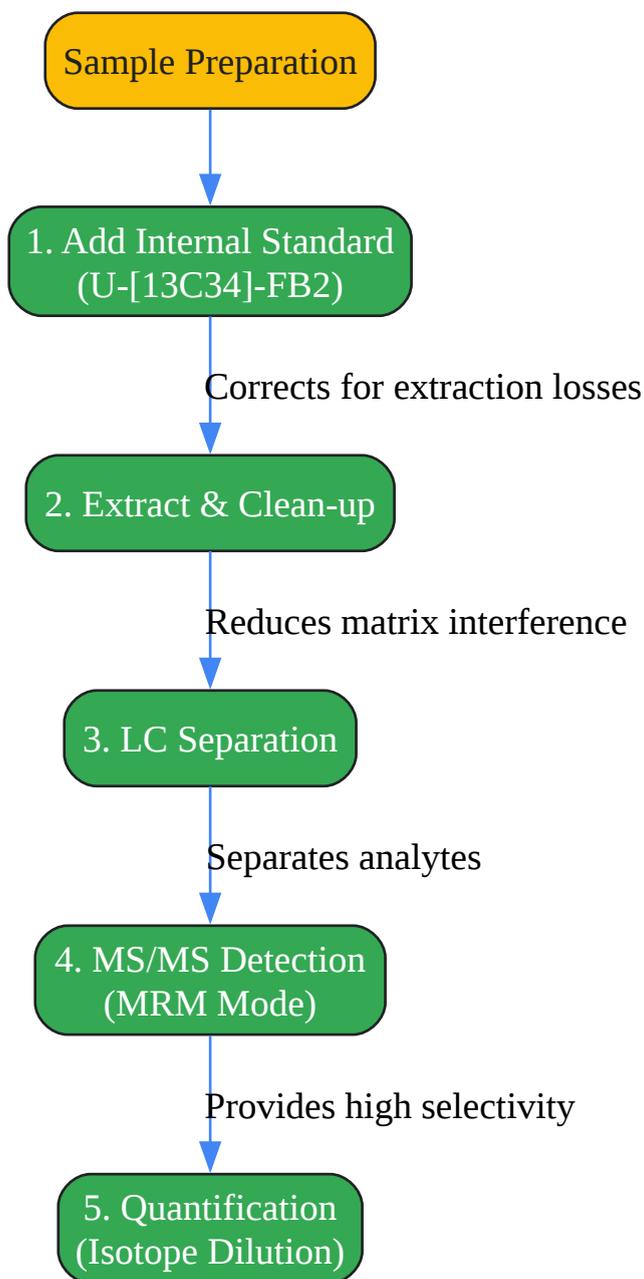
- **Sample Preparation (Feed Analysis)**

- **Extraction:** A 1 g ground feed sample is extracted with 4 mL of an **acetonitrile/water/formic acid** mixture (79:20:1, v/v/v) on a vertical shaker (200 cycles/min) for 30 minutes, followed by centrifugation [1].
- **Clean-up:** For cleaner extracts, particularly for complex matrices, methods use **immunoaffinity columns (IAC)** containing antibodies for multiple mycotoxins [3] or **strong anionic exchange (MAX)** cartridges for hydrolyzed fumonisins [2].
- **Internal Standard Addition:** The stable isotope-labeled internal standard (e.g., U-[13C34]-Fumonisin B2) is added to the sample **at the beginning of the extraction process**. This corrects for losses during sample preparation and matrix effects during analysis [3] [4].

- **LC-MS/MS Analysis**

- **Chromatography:** Separation is typically performed on a **C18 reverse-phase column** (e.g., 100 mm x 2.1 mm, 1.6-1.7  $\mu\text{m}$ ) using a gradient elution with mobile phases of acidified water and acidified methanol or acetonitrile [5] [2] [3].
- **Mass Spectrometry:** Detection is carried out using **tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode**. This mode offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for both the native fumonisin and its labeled internal standard [2] [3].

The following diagram illustrates the general workflow for quantifying fumonisins using LC-MS/MS with isotope-labeled internal standards:



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## Important Considerations for Your Guide

- **The data reflects multi-mycotoxin methods** where U-[13C34]-Fumonisin B2 is one component; validation parameters are for the overall method performance [1] [3]
- **Specific validation for U-[13C34]-Fumonisin B2 itself** (e.g., purity, stability) is not detailed in the available studies; you would need to reference the manufacturer's certificate of analysis [4]

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## References

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